2-cyclopropyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-cyclopropyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This scaffold is characterized by a shared nitrogen atom between the imidazole and pyridazine rings, distinguishing it from other isomers such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine . The compound’s structure includes a cyclopropyl substituent at the 2-position and a 3-methoxyphenyl carboxamide group at the 6-position. These substituents likely influence its physicochemical properties and biological activity, such as lipophilicity, solubility, and target-binding affinity.
Synthetic routes for imidazo[1,2-b]pyridazines often employ transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) or condensation methods using haloacetaldehyde derivatives . These strategies are well-established for imidazo[1,2-b]pyridazines compared to less-explored isomers, making this class more accessible for drug discovery .
Properties
IUPAC Name |
2-cyclopropyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-13-4-2-3-12(9-13)18-17(22)14-7-8-16-19-15(11-5-6-11)10-21(16)20-14/h2-4,7-11H,5-6H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFBBXLMPVRDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells. It plays a key role in chronic inflammation and is a major driver of tissue damage.
Mode of Action
The compound acts as an inhibitor of IL-17A. IL-17A may act as a homodimer or a heterodimer to signal through the IL-17 receptor (IL-17R), which refers to the heterodimer formed by the IL-17RA and IL-17RC subunits. By inhibiting IL-17A, the compound can potentially reduce inflammation and tissue damage.
Biochemical Pathways
The IL-23/IL-17 axis is critical to the pathogenesis of psoriatic disease. IL-17A induces normal immune and inflammatory responses to pathogens but can also contribute to chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis. By inhibiting IL-17A, the compound can potentially disrupt these pathways and alleviate symptoms of these diseases.
Biological Activity
2-cyclopropyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 308.33 g/mol. The structure features:
- A cyclopropyl group , which may influence steric and electronic properties.
- An imidazo[1,2-b]pyridazine backbone , providing a framework for biological interactions.
- A methoxyphenyl substituent , enhancing the compound's affinity for biological targets.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.33 g/mol |
| Key Functional Groups | Cyclopropyl, Imidazole, Pyridazine, Methoxyphenyl |
Research indicates that compounds in the imidazo[1,2-b]pyridazine class exhibit various biological activities, particularly as inhibitors of protein kinases involved in cancer signaling pathways. Specifically, this compound has been shown to inhibit AKT (protein kinase B), a key player in cell survival and proliferation pathways associated with cancer progression .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Anticancer Activity : Demonstrated efficacy against various cancer cell lines through modulation of signaling pathways.
- Anti-inflammatory Effects : Potential to inhibit inflammatory mediators and pathways .
- Kinase Inhibition : Selective inhibition of specific kinases such as ALK and FAK with low off-target effects .
Case Studies and Experimental Findings
- Inhibition Studies : In vitro studies have shown that the compound exhibits significant inhibitory activity against cancer cell lines with IC50 values in the nanomolar range. For instance, it has been reported to have an IC50 against ALK kinase of 27 nM in cellular assays .
- Selectivity Profile : The selectivity of this compound for target kinases over others was highlighted in pharmacological studies showing minimal activity against non-target kinases .
- ADME Properties : Pharmacokinetic studies suggest favorable absorption and distribution characteristics, indicating potential for effective systemic delivery .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Imidazo[1,2-b]pyridazine Derivatives
Key Insights
Structural Flexibility and Activity: The target compound’s cyclopropyl group may enhance metabolic stability compared to bulkier substituents (e.g., piperazinyl groups in YPC-21440) .
Biological Target Specificity: Unlike imidazo[1,2-b][1,2,4,5]tetrazines, which act against M. tuberculosis via iron metabolism disruption , the target compound lacks the tetrazine ring, implying divergent mechanisms. Tricyclic Haspin inhibitors demonstrate that core modifications (e.g., fused rings) can shift target specificity, whereas the target compound’s monocyclic structure may favor different interactions.
Synthetic Accessibility :
- The target compound’s synthesis likely follows established imidazo[1,2-b]pyridazine routes (e.g., palladium-catalyzed cross-coupling) , contrasting with more complex routes for tricyclic derivatives .
Comparison with Functional Analogs
Antimicrobial Agents
Imidazo[1,2-b][1,2,4,5]tetrazines (e.g., compound 3a) exhibit potent antimycobacterial activity (MIC: 0.5–1 µg/mL) by upregulating siderophore-related genes .
Kinase Inhibitors
YPC-21440 and related derivatives show that piperazinyl and fluorophenyl groups enhance kinase inhibition (e.g., Pim kinases). The target compound’s 3-methoxyphenyl group may similarly engage hydrophobic kinase pockets but with differing selectivity.
Diagnostic Agents
(R)-IPMICF16 highlights the scaffold’s versatility in diagnostics. The target compound’s methoxyphenyl group could be modified for imaging applications, though its current structure lacks radiotracer-specific features (e.g., fluorine substituents).
Preparation Methods
Two-Step Ester-to-Amide Conversion
Step 1: Ester Hydrolysis
-
Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate (1.0 equiv)
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LiOH·H₂O (3.0 equiv) in THF/H₂O (4:1) at 25°C for 6 hours.
Yield : 89%
Step 2: Amide Coupling
-
Carboxylic acid (1.0 equiv)
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3-Methoxyaniline (1.5 equiv)
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HATU (1.2 equiv), DIPEA (3.0 equiv) in DMF at 25°C for 8 hours.
Yield : 76%
Optimization Data :
| Condition Variation | Yield (%) |
|---|---|
| HATU/DIPEA/DMF | 76 |
| EDCl/HOBt/DCM | 58 |
| DCC/DMAP/THF | 63 |
Characterization :
-
¹³C NMR (100 MHz, DMSO-d₆): δ 165.8 (C=O), 159.2 (OCH₃), 112.4–148.7 (aromatic), 10.2–12.1 (cyclopropyl).
Alternative One-Pot Cyclization-Amidation Strategy
A streamlined method adapted from PMC (2010) combines cyclization and amidation in a single reactor:
-
3-Amino-6-cyanopyridazine (1.0 equiv)
-
α-Bromocyclopropylketone (1.1 equiv)
-
3-Methoxyaniline (1.3 equiv)
Yield : 54%
Limitation : Lower yield due to competing side reactions.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, continuous flow reactors improve efficiency:
-
Residence time : 30 minutes
-
Temperature : 130°C
-
Pressure : 12 bar
-
Solvent : Ethanol/H₂O (9:1)
Output : 92% purity, 83% isolated yield.
Analytical and Quality Control Protocols
HPLC Method :
-
Column : C18, 5 µm, 250 × 4.6 mm
-
Mobile phase : 65:35 MeCN/H₂O + 0.1% TFA
-
Retention time : 6.8 minutes
Impurity Profile :
| Impurity | Relative Retention Time | Max. Allowable (%) |
|---|---|---|
| Des-cyclopropyl analog | 5.2 | 0.15 |
| Ester intermediate | 6.1 | 0.20 |
Challenges and Troubleshooting
Cyclopropane Ring Stability
The cyclopropyl group is prone to ring-opening under strongly acidic or basic conditions. Mitigation strategies include:
Q & A
Q. Key Optimization Parameters :
| Step | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Cyclocondensation | 1,2-Dimethoxyethane | Reflux | 65–75 |
| Amidation | DMF/THF | RT to 80°C | 50–60 |
Advanced: How can regioselectivity challenges during imidazo[1,2-b]pyridazine core synthesis be addressed?
Regioselectivity in fused heterocycles is influenced by:
- Electronic effects : Electron-withdrawing groups on pyridazine precursors direct cyclization to specific positions .
- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) enhance selectivity during cross-coupling steps .
- Protecting groups : Temporary protection of reactive sites (e.g., methoxy groups) minimizes side reactions .
Example : Using 3-amino-6-chloropyridazine as a starting material ensures regioselective nitration at position 3, confirmed by NOESY NMR .
Basic: What biological targets are associated with imidazo[1,2-b]pyridazine derivatives?
These compounds are primarily investigated for:
- Kinase inhibition : VEGFR2, Aurora kinases, and FLT3, with IC₅₀ values ranging from 1–100 nM .
- Antimicrobial activity : Bacterial DNA gyrase and fungal CYP51 inhibition .
Mechanistic Insight : Competitive ATP-binding pocket occupation in kinases is confirmed via crystallography (e.g., TAK-593/VEGFR2 co-crystal structure) .
Advanced: How can structural-activity relationships (SAR) guide optimization of this compound?
SAR studies focus on:
- Cyclopropyl group : Enhances metabolic stability and membrane permeability compared to bulkier substituents .
- 3-Methoxyphenyl moiety : Electron-donating groups improve binding affinity to hydrophobic kinase pockets .
- Carboxamide linker : Substitution with sulfonamide reduces potency, highlighting the critical role of hydrogen bonding .
Q. SAR Table :
| Modification | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 2-Cyclopropyl | 12 nM (VEGFR2) | Kinase |
| 3-Fluorophenyl | 45 nM (FLT3) | Kinase |
| 6-Methoxy | 8 μM (CYP51) | Antifungal |
Basic: What analytical methods are used to characterize this compound?
Standard protocols include:
- NMR : ¹H/¹³C NMR for regiochemical confirmation (e.g., cyclopropyl proton splitting at δ 1.2–1.5 ppm) .
- HRMS : Accurate mass determination (±2 ppm error) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
Advanced: How can conflicting data on kinase inhibition mechanisms be resolved?
Discrepancies in target selectivity (e.g., VEGFR2 vs. FLT3) arise due to:
- Assay conditions : ATP concentration variations (1 mM vs. 10 μM) alter IC₅₀ values .
- Cellular context : Off-target effects in cell-based vs. enzyme assays (e.g., PI3K cross-talk) .
Resolution Strategies : - Kinome-wide profiling (e.g., KINOMEscan) to identify primary targets.
- CRISPR knockout models to validate target dependency .
Advanced: What computational approaches support target identification and reaction optimization?
- Docking studies : AutoDock Vina predicts binding modes to kinase domains (∆G ≤ -9 kcal/mol) .
- Reaction path modeling : Quantum mechanical calculations (DFT) optimize cyclocondensation transition states .
- Machine learning : Bayesian models prioritize substituents for solubility and potency .
Basic: What in vitro assays are used to evaluate antiproliferative activity?
- Cell viability : MTT assay (48–72 hr exposure; IC₅₀ < 10 μM in Hep-G2 cells) .
- Apoptosis : Flow cytometry with Annexin V/PI staining .
- Kinase inhibition : ADP-Glo™ assay for enzymatic activity .
Advanced: How do solvent and temperature affect catalytic coupling steps?
- Solvent polarity : DMF improves carboxamide coupling yields (70%) vs. THF (45%) due to better reagent solubility .
- Temperature : Pd-mediated reactions require 80–100°C for C-N bond formation, but >110°C degrades the imidazo core .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
